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For researchers, scientists, and professionals in drug development, the purity and

characterization of bioconjugates are paramount. Size exclusion chromatography (SEC) stands

out as a robust and widely adopted method for the purification and analysis of these complex

molecules.[1][2] This technique separates molecules based on their hydrodynamic radius,

making it an ideal tool for isolating monomeric bioconjugates from aggregates and

unconjugated starting materials.[2] This document provides detailed application notes and

protocols for the purification of various bioconjugates using SEC, with a focus on antibody-drug

conjugates (ADCs), protein-nucleic acid conjugates, and vaccine conjugates.

Principle of Size Exclusion Chromatography
SEC, also known as gel filtration, separates molecules in solution based on their size.[2][3] The

stationary phase consists of porous beads with a specific pore size distribution.[2][4] Larger

molecules that cannot enter the pores travel through the interstitial volume of the column and

elute first. Smaller molecules can diffuse into the pores, increasing their path length and

causing them to elute later.[2][3] This gentle, non-denaturing technique is particularly well-

suited for sensitive biomolecules.[5][6]

Applications in Bioconjugate Purification
SEC is a versatile technique with broad applications in the purification of various bioconjugates:
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Antibody-Drug Conjugates (ADCs): SEC is crucial for removing aggregates that can form

during the conjugation process and for separating the final ADC from unconjugated

antibodies and small molecule drugs.[7][8] The presence of aggregates is a critical quality

attribute that needs to be carefully monitored due to potential immunogenicity.[1][9]

Protein-Nucleic Acid Conjugates: This method effectively separates the desired conjugate

from unreacted protein and nucleic acid components. SEC coupled with multi-angle light

scattering (SEC-MALS) is a powerful tool for characterizing the molar mass and composition

of these conjugates.[10]

Vaccine Conjugates: SEC is used in the downstream processing of various vaccines,

including polysaccharide, recombinant, and virus-like particle (VLP) based vaccines, to

ensure high purity and removal of aggregates.[5][9][11]

Experimental Workflow for Bioconjugate
Purification by SEC
The general workflow for purifying bioconjugates using SEC involves several key steps, from

sample preparation to fraction analysis.
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Caption: General workflow for bioconjugate purification by SEC.
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Protocols
Protocol 1: Purification of a Monoclonal Antibody-Drug
Conjugate (ADC)
This protocol outlines a general procedure for the purification of an ADC to remove aggregates

and residual small molecules.

1. Materials and Reagents:

Crude ADC conjugation mixture

SEC Column (e.g., Superdex 200 Increase 10/300 GL, Tosoh TSKgel G3000SWxl)

HPLC or FPLC system with UV detector

Mobile Phase: Phosphate Buffered Saline (PBS), pH 7.4[8]

0.22 µm syringe filters

Collection tubes

2. Sample Preparation:

Clarify the crude ADC mixture by centrifugation at 10,000 x g for 15 minutes to remove any

precipitates.

Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate

matter.

3. SEC Method:

Equilibrate the SEC column with at least two column volumes of the mobile phase (PBS, pH

7.4) at a flow rate of 0.5 mL/min.

Inject an appropriate volume of the prepared ADC sample onto the column. The sample load

should typically not exceed 2% of the total column volume for optimal resolution.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.agilent.com/cs/library/applications/5991-6303EN.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1193301?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Perform an isocratic elution with the mobile phase for 1.5 column volumes.

Monitor the elution profile at 280 nm.

Collect fractions corresponding to the monomeric ADC peak, which is expected to be the

main peak eluting after the void volume (containing aggregates) and before the peaks of

smaller molecules.

4. Post-Purification Analysis:

Analyze the collected fractions by SDS-PAGE (non-reducing and reducing) to confirm purity

and integrity.

Determine the concentration of the purified ADC using UV-Vis spectroscopy.

Characterize the drug-to-antibody ratio (DAR) using techniques such as hydrophobic

interaction chromatography (HIC) or mass spectrometry.[12]

Parameter Condition Reference

Column
TSKgel G3000SWxl (7.8 x 300

mm)

Mobile Phase
50 mM Sodium Phosphate,

150 mM NaCl, pH 7.4
[8]

Flow Rate 0.8 mL/min [8]

Detection UV at 220 and 280 nm [8]

Injection Volume 10 µL [8]

Column Temperature Ambient [8]

Table 1: Example SEC conditions for ADC analysis.

Protocol 2: Purification of a Protein-Oligonucleotide
Conjugate
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This protocol describes the purification of a protein-oligonucleotide conjugate, separating it

from unreacted protein and oligonucleotide.

1. Materials and Reagents:

Crude protein-oligonucleotide conjugation reaction mixture

SEC Column (e.g., Superdex 75 Increase 10/300 GL)

FPLC system with UV detector capable of dual-wavelength monitoring (260 nm and 280 nm)

Mobile Phase: 20 mM HEPES, 150 mM NaCl, pH 7.5

0.22 µm syringe filters

Collection tubes

2. Sample Preparation:

Centrifuge the reaction mixture at 14,000 x g for 10 minutes to pellet any precipitate.

Filter the supernatant using a 0.22 µm syringe filter.

3. SEC Method:

Equilibrate the SEC column with the mobile phase at a flow rate of 0.75 mL/min until a stable

baseline is achieved.

Inject the prepared sample onto the column.

Elute with the mobile phase for 1.5 column volumes.

Monitor the absorbance at both 260 nm (for oligonucleotide) and 280 nm (for protein). The

conjugate peak should show absorbance at both wavelengths.

Collect fractions across the elution profile.

4. Post-Purification Analysis:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1193301?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Analyze the collected fractions by denaturing polyacrylamide gel electrophoresis (PAGE) for

oligonucleotides and SDS-PAGE for the protein to assess purity.

The ratio of A260/A280 can be used to estimate the conjugation efficiency across the

fractions.

SEC-MALS can be employed for absolute molar mass determination of the conjugate.[10]

Parameter Condition

Column PolySep-GFC-P Linear

Mobile Phase Phosphate Buffer

Detectors UV-Vis, MALS, RI

UV Wavelength 280 nm

RI Wavelength 690 nm

Table 2: SEC-MALS setup for bioconjugate characterization.[13]

Optimizing SEC Separations
To achieve the best possible resolution and recovery, several parameters can be optimized:

Mobile Phase Composition: The ionic strength and pH of the mobile phase can be adjusted

to minimize secondary interactions between the analyte and the stationary phase.[1][14]

Adding a low concentration of an organic modifier may be necessary for hydrophobic

bioconjugates.[8]

Flow Rate: Lower flow rates generally lead to better resolution, but also increase the run

time. A balance must be struck between resolution and throughput.[1][15]

Column Selection: The choice of column (pore size, particle size, and dimensions) is critical

and should be based on the molecular weight of the bioconjugate.[1][16]

Advanced Detection Methods: SEC-MALS
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For comprehensive characterization, SEC can be coupled with multi-angle light scattering

(MALS), differential refractive index (dRI), and UV detectors.[10][13][17] This setup allows for

the determination of:

Absolute molar mass of the eluting species.[10]

Size (radius of gyration).[13]

Degree of conjugation and composition of the conjugate.[12][17]

HPLC/FPLC System SEC Column UV-Vis Detector MALS Detector RI Detector Data Acquisition & Analysis

Click to download full resolution via product page

Caption: A typical SEC-MALS experimental setup.

Conclusion
Size exclusion chromatography is an indispensable tool for the purification and characterization

of bioconjugates. Its gentle nature and high resolving power make it suitable for a wide range

of applications in research and biopharmaceutical development. By carefully selecting the

appropriate column and optimizing the running conditions, high-purity bioconjugates can be

obtained. The coupling of SEC with advanced detectors like MALS provides in-depth

characterization, which is essential for ensuring the quality, efficacy, and safety of these

complex therapeutic molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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